molecular formula C13H16N2O3S B2489149 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea CAS No. 2379951-13-8

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea

Cat. No.: B2489149
CAS No.: 2379951-13-8
M. Wt: 280.34
InChI Key: XXCAQTLJQMOLCV-UHFFFAOYSA-N
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Description

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea is a synthetic organic compound featuring a hybrid heterocyclic system of furan and thiophene, linked by a methylene group to a urea moiety that is further substituted with a methoxyethyl chain. This specific molecular architecture, incorporating electron-rich heterocycles like furan and thiophene, is often explored in medicinal chemistry and materials science for its potential as a scaffold in drug discovery. Furan and thiophene derivatives are frequently investigated for their diverse biological activities, which can include antiviral and anticancer properties, making them valuable intermediates in the development of new therapeutic agents. The urea functional group is a privileged structure in medicinal chemistry, often contributing to key binding interactions with biological targets through its hydrogen-bonding capabilities. Researchers may utilize this compound as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules with potential pharmacological activity. It is also a candidate for structure-activity relationship (SAR) studies aimed at optimizing activity against specific biological targets. This product is strictly intended for research and laboratory applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-17-5-3-14-13(16)15-7-12-6-11(9-19-12)10-2-4-18-8-10/h2,4,6,8-9H,3,5,7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCAQTLJQMOLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC(=CS1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and thiophene intermediates, followed by their coupling and subsequent urea formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of raw materials, reaction conditions, and purification methods are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the urea moiety or the heterocyclic rings, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the urea moiety could produce corresponding amines.

Scientific Research Applications

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions, while the urea moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Compound A : 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea (CAS 508186-14-9)
  • Structure: Replaces the furan-thiophene system with a quinoxaline core bearing two thiophene substituents.
  • Key Differences: The quinoxaline scaffold introduces a planar aromatic system, enhancing π-π stacking interactions compared to the non-planar furan-thiophene hybrid. The 2-methoxyethyl urea group is retained, suggesting similar solubility profiles.
Compound B : 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea (CAS 2379984-34-4)
  • Structure : Isopropyl substituent replaces the 2-methoxyethyl group on the urea nitrogen.
  • Key Differences: The isopropyl group increases hydrophobicity (predicted logP ~2.5 vs. Loss of the ether oxygen eliminates a hydrogen-bond acceptor site, which may weaken interactions with polar binding pockets .
Compound C : 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
  • Structure : Features a pyrrole-carbonyl-phenyl backbone and a 4-methoxyphenyl urea substituent.
  • Key Differences :
    • The pyrrole-carbonyl group introduces a conjugated system with strong electron-withdrawing effects, altering electronic properties compared to the electron-rich furan-thiophene system.
    • The 4-methoxyphenyl group may enhance metabolic stability relative to the 2-methoxyethyl chain .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A (Quinoxaline) Compound B (Isopropyl) Compound C (Pyrrole-carbonyl)
Molecular Weight ~306.37 g/mol ~425.47 g/mol ~264.34 g/mol ~353.38 g/mol
Polar Surface Area ~85 Ų ~95 Ų ~75 Ų ~105 Ų
Predicted logP ~1.8 ~3.2 ~2.5 ~2.9
Hydrogen Bond Acceptors 5 6 4 6

Key Observations :

  • The target compound’s 2-methoxyethyl group balances hydrophilicity and lipophilicity, offering intermediate logP and solubility compared to Compound A (more hydrophobic) and Compound B (less polar).
  • Compound C’s higher polar surface area suggests better solubility but may limit membrane permeability .

Biological Activity

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 2379996-62-8
  • Molecular Formula : C14H12N2O2S2
  • Molecular Weight : 304.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiophene and Furan Intermediates : These are synthesized through cyclization reactions.
  • Coupling Reaction : The intermediates are coupled using methods such as palladium-catalyzed cross-coupling reactions.
  • Urea Formation : The final step involves the reaction of the thiophene-furan intermediate with isocyanates to form the urea structure.

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

Anticancer Activity

Research indicates that compounds containing thiourea and urea functionalities often demonstrate significant anticancer properties. For instance, derivatives similar to this compound have shown selective cytotoxicity against various cancer cell lines, including:

  • Breast Cancer (T47D) : GI50 values around 15.1 μM.
  • Prostate Cancer (PC-3) : GI50 values around 28.7 μM.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study found that derivatives exhibited notable activity against a range of bacterial strains, with minimum inhibitory concentrations (MICs) often reported at concentrations below 50 μg/mL for various pathogens.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of related compounds have been documented, indicating potential applications in treating inflammatory conditions. These compounds may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

StudyFindings
PMC10253887Demonstrated broad-spectrum anticancer activity with selective toxicity against multiple cancer cell lines.
Highlighted the synthesis and biological evaluation of thiourea derivatives showing significant antimicrobial activity.
ChemsrcProvided a comprehensive overview of the compound's chemical properties and potential applications in drug design.

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